molecular formula C15H16O4 B14335550 1,2-Benzenediol, 4,4'-(1,3-propanediyl)bis- CAS No. 100976-54-3

1,2-Benzenediol, 4,4'-(1,3-propanediyl)bis-

Cat. No.: B14335550
CAS No.: 100976-54-3
M. Wt: 260.28 g/mol
InChI Key: ORGWDGQXPXQPLJ-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with a 1,3-propanediyl bridge connecting two benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- typically involves the reaction of catechol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of catechol attack the bromine atoms of 1,3-dibromopropane, resulting in the formation of the 1,3-propanediyl bridge .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- is unique due to the presence of the 1,3-propanediyl bridge, which imparts distinct chemical and physical properties compared to its parent compound catechol and other dihydroxybenzenes.

Properties

CAS No.

100976-54-3

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

4-[3-(3,4-dihydroxyphenyl)propyl]benzene-1,2-diol

InChI

InChI=1S/C15H16O4/c16-12-6-4-10(8-14(12)18)2-1-3-11-5-7-13(17)15(19)9-11/h4-9,16-19H,1-3H2

InChI Key

ORGWDGQXPXQPLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

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